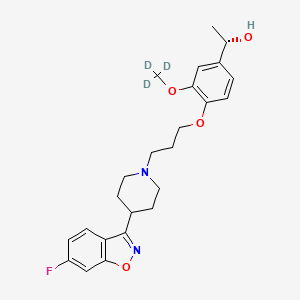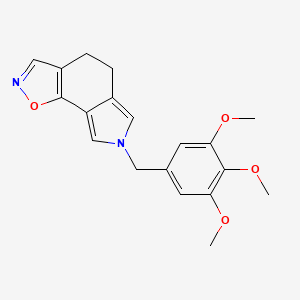
eIF4E-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
eIF4E-IN-3 is a potent inhibitor of the eukaryotic initiation factor 4E (eIF4E). This compound has shown potential in researching eIF4E-dependent diseases, including cancer . eIF4E is a key player in the initiation of translation in eukaryotic cells, binding to the cap structure of mRNA and facilitating the recruitment of ribosomes .
Chemical Reactions Analysis
eIF4E-IN-3 undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired product. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound .
Scientific Research Applications
eIF4E-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of translation initiation and the role of eIF4E in this process . In biology, it helps in understanding the regulation of protein synthesis and its implications in various cellular processes . In medicine, this compound is being researched for its potential in treating eIF4E-dependent diseases, such as cancer . The compound’s ability to inhibit eIF4E makes it a valuable tool in studying the translation of specific mRNAs and their role in disease progression .
Mechanism of Action
eIF4E-IN-3 exerts its effects by inhibiting the activity of eIF4E. This inhibition disrupts the binding of eIF4E to the cap structure of mRNA, thereby preventing the recruitment of ribosomes and the initiation of translation . The molecular targets of this compound include the eIF4E protein itself and the pathways involved in translation initiation . By blocking eIF4E activity, this compound can reduce the translation of specific mRNAs that are crucial for cell growth and proliferation .
Comparison with Similar Compounds
eIF4E-IN-3 is unique in its potent inhibition of eIF4E. Similar compounds include other eIF4E inhibitors, such as Sizofiran, which has shown promise in targeting eIF4E in colorectal cancer . These compounds share the common goal of inhibiting eIF4E activity, but they may differ in their specific mechanisms of action, binding affinities, and therapeutic potentials . The uniqueness of this compound lies in its specific structural configuration and its effectiveness in inhibiting eIF4E-dependent translation .
Conclusion
This compound is a valuable compound in scientific research, particularly in the study of translation initiation and eIF4E-dependent diseases. Its potent inhibition of eIF4E makes it a promising candidate for therapeutic applications, especially in cancer research. The compound’s unique properties and its comparison with similar inhibitors highlight its potential in advancing our understanding of protein synthesis and its regulation.
Properties
Molecular Formula |
C34H30ClF3N6O4S |
|---|---|
Molecular Weight |
711.2 g/mol |
IUPAC Name |
7-[5-chloro-2-[2-[5-cyano-2-methyl-6-[(4-methylpiperazin-1-yl)methyl]-4-oxo-7-(trifluoromethyl)quinazolin-3-yl]ethoxy]phenyl]-5-methylthieno[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C34H30ClF3N6O4S/c1-18-12-22(31-30(40-18)25(17-49-31)33(46)47)21-13-20(35)4-5-28(21)48-11-10-44-19(2)41-27-14-26(34(36,37)38)24(23(15-39)29(27)32(44)45)16-43-8-6-42(3)7-9-43/h4-5,12-14,17H,6-11,16H2,1-3H3,(H,46,47) |
InChI Key |
CZMVRWKBLXVZEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)C(=CS2)C(=O)O)C3=C(C=CC(=C3)Cl)OCCN4C(=NC5=C(C4=O)C(=C(C(=C5)C(F)(F)F)CN6CCN(CC6)C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)




